molecular formula C15H19N3O4S2 B2945036 5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide CAS No. 919062-46-7

5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide

Cat. No.: B2945036
CAS No.: 919062-46-7
M. Wt: 369.45
InChI Key: IYVDJLFSQINHFQ-UHFFFAOYSA-N
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Description

5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide is a compound of interest in various fields of research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a diethylsulfamoyl group, a methoxy group, and a thiazolyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid in the presence of coupling agents like EDCI or DCC can form the desired benzamide derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the benzamide core can produce corresponding amines.

Scientific Research Applications

5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities.

Properties

IUPAC Name

5-(diethylsulfamoyl)-2-methoxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-4-18(5-2)24(20,21)11-6-7-13(22-3)12(10-11)14(19)17-15-16-8-9-23-15/h6-10H,4-5H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVDJLFSQINHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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